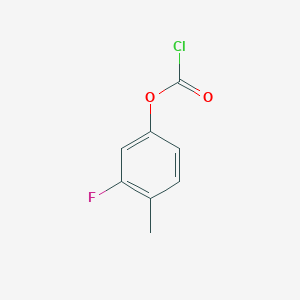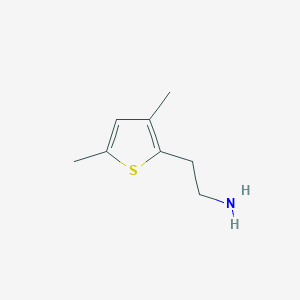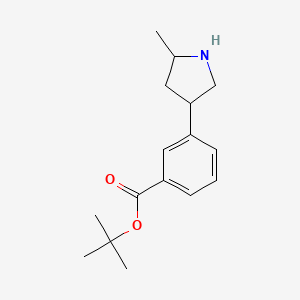
tert-Butyl 3-(5-methylpyrrolidin-3-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(5-methylpyrrolidin-3-yl)benzoate: is an organic compound with the molecular formula C16H23NO2 and a molecular weight of 261.36 g/mol . This compound is characterized by a tert-butyl ester group attached to a benzoate moiety, which is further substituted with a 5-methylpyrrolidin-3-yl group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(5-methylpyrrolidin-3-yl)benzoate typically involves the esterification of 3-(5-methylpyrrolidin-3-yl)benzoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-(5-methylpyrrolidin-3-yl)benzoate can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: The compound can be reduced using common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)
Major Products Formed:
Oxidation: N-oxides, hydroxylated derivatives
Reduction: Alcohols
Substitution: Nitro, sulfonyl, or halogenated benzoates
Scientific Research Applications
Chemistry: tert-Butyl 3-(5-methylpyrrolidin-3-yl)benzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science .
Biology: In biological research, this compound is utilized in the study of enzyme-substrate interactions and as a probe for investigating biochemical pathways involving esterases and other hydrolytic enzymes .
Medicine: Its unique structure allows for the modulation of pharmacokinetic properties such as solubility and bioavailability .
Industry: this compound is employed in the production of specialty chemicals and as a precursor for the synthesis of polymers and advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(5-methylpyrrolidin-3-yl)benzoate involves its hydrolysis by esterases to release the active 3-(5-methylpyrrolidin-3-yl)benzoic acid. This acid can then interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .
Comparison with Similar Compounds
- tert-Butyl 4-(5-methylpyrrolidin-3-yl)benzoate
- tert-Butyl 3-(3-methylpyridin-2-yl)benzoate
- tert-Butyl 3-((3-iodo-5-methylpyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
Comparison: tert-Butyl 3-(5-methylpyrrolidin-3-yl)benzoate is unique due to the specific positioning of the 5-methylpyrrolidin-3-yl group on the benzoate moiety. This structural feature imparts distinct chemical and biological properties compared to its analogs. For instance, tert-Butyl 4-(5-methylpyrrolidin-3-yl)benzoate has the pyrrolidine group attached at a different position, leading to variations in reactivity and biological activity .
Properties
Molecular Formula |
C16H23NO2 |
|---|---|
Molecular Weight |
261.36 g/mol |
IUPAC Name |
tert-butyl 3-(5-methylpyrrolidin-3-yl)benzoate |
InChI |
InChI=1S/C16H23NO2/c1-11-8-14(10-17-11)12-6-5-7-13(9-12)15(18)19-16(2,3)4/h5-7,9,11,14,17H,8,10H2,1-4H3 |
InChI Key |
NBAXRWDQUWVFSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN1)C2=CC(=CC=C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


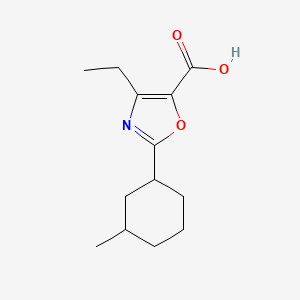

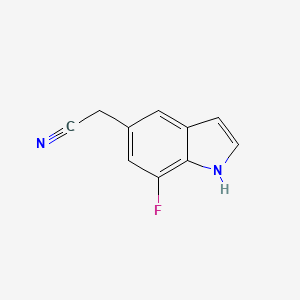
![(3S,4S)-3-[(2,2-Difluoroethyl)amino]piperidin-4-ol](/img/structure/B13206873.png)
![2-Oxa-7-azaspiro[4.5]decan-6-one](/img/structure/B13206887.png)

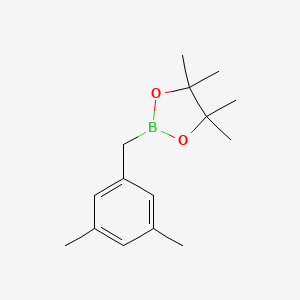
![5-[(Dimethylamino)methyl]piperidine-3-carboxylic acid](/img/structure/B13206909.png)
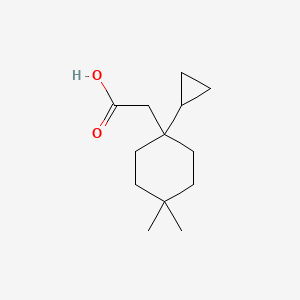
![2-chloro-1-[2-(4-chlorophenyl)-1H-indol-3-yl]ethanone](/img/structure/B13206924.png)

